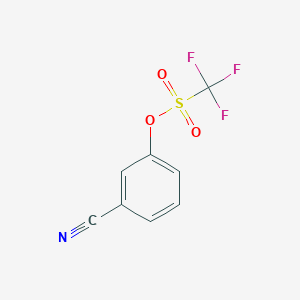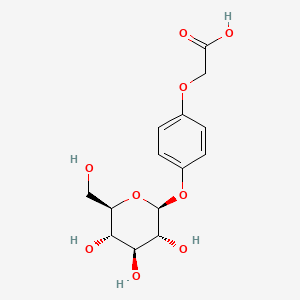
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a glucopyranosyl group attached to a phenoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, typically involves the glycosylation of phenoxyacetic acid with a suitable glucopyranosyl donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Mécanisme D'action
The mechanism of action of acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The phenoxyacetic acid moiety can participate in various biochemical reactions, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(beta-D-glucopyranosyloxy)phenyl]acetic acid: This compound is structurally similar but lacks the phenoxy group.
2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: Another related compound with different substituents on the phenyl ring.
Uniqueness
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, is unique due to the presence of both the glucopyranosyl and phenoxyacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
68341-45-7 |
|---|---|
Formule moléculaire |
C14H18O9 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H18O9/c15-5-9-11(18)12(19)13(20)14(23-9)22-8-3-1-7(2-4-8)21-6-10(16)17/h1-4,9,11-15,18-20H,5-6H2,(H,16,17)/t9-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
HDPVIVKTCDNEKT-RGCYKPLRSA-N |
SMILES isomérique |
C1=CC(=CC=C1OCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


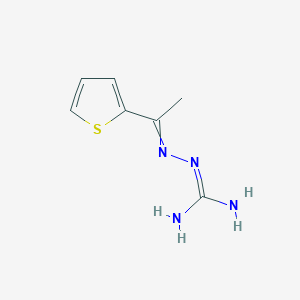
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
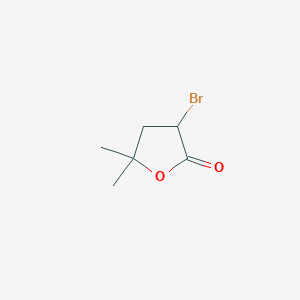
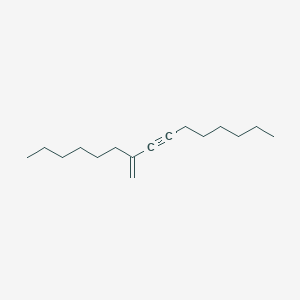
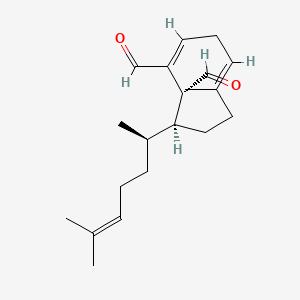


![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

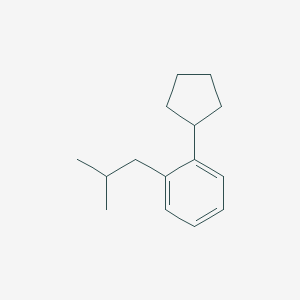
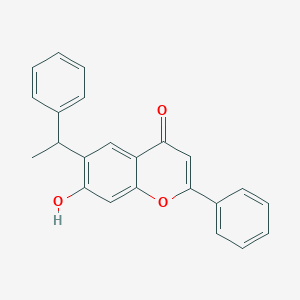

![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
